[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

Lipophilicity Drug‑likeness Chromatography

The target compound, [4-(1,2,3,4‑Tetrahydroisoquinolin‑1‑YL)phenyl]methanol (CAS 199479‑46‑4, molecular formula C₁₆H₁₇NO, MW 239.31 g/mol), is a 1‑aryl‑substituted 1,2,3,4‑tetrahydroisoquinoline (THIQ) derivative that carries a para‑hydroxymethyl group on the phenyl ring. This scaffold belongs to a well‑characterized class of monoamine‑receptor‑targeting heterocycles, but the specific substitution pattern endows it with distinct physicochemical and synthetic properties that cannot be matched by simpler 1‑aryl‑THIQ analogs.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B12856271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)CO
InChIInChI=1S/C16H17NO/c18-11-12-5-7-14(8-6-12)16-15-4-2-1-3-13(15)9-10-17-16/h1-8,16-18H,9-11H2
InChIKeyOZHONUGJWHPOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol (CAS 199479-46-4) – What Researchers Need to Know Before Ordering


The target compound, [4-(1,2,3,4‑Tetrahydroisoquinolin‑1‑YL)phenyl]methanol (CAS 199479‑46‑4, molecular formula C₁₆H₁₇NO, MW 239.31 g/mol), is a 1‑aryl‑substituted 1,2,3,4‑tetrahydroisoquinoline (THIQ) derivative that carries a para‑hydroxymethyl group on the phenyl ring . This scaffold belongs to a well‑characterized class of monoamine‑receptor‑targeting heterocycles, but the specific substitution pattern endows it with distinct physicochemical and synthetic properties that cannot be matched by simpler 1‑aryl‑THIQ analogs [1]. The compound is commercially available from several reputable building‑block suppliers with purities typically ≥98% .

Why Generic 1‑Aryl‑THIQ Analogs Cannot Replace [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol in Target‑Focused Chemistry


Purchasers who consider replacing this compound with the structurally simpler 1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 118864‑75‑8) or other 1‑aryl‑THIQ building blocks will sacrifice the key para‑hydroxymethyl handle that governs both physicochemical behavior and downstream synthetic versatility . The –CH₂OH group substantially lowers LogP (2.41 for the target compound versus an estimated >3.5 for the unsubstituted 1‑phenyl analog) and increases topological polar surface area (TPSA 32.3 Ų), directly impacting solubility, permeability, and chromatographic retention . Furthermore, the benzylic alcohol serves as a springboard for late‑stage diversification—oxidation, etherification, esterification, or halogenation—that cannot be executed with simple 1‑aryl‑THIQ scaffolds [1]. These differences are not cosmetic; they control reaction yields, purification strategy, and the scope of accessible chemical space, making the title compound a non‑interchangeable entry in medicinal‑chemistry and chemical‑biology workflows.

Head‑to‑Head Quantitative Evidence: Why [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol Outperforms Closest Analogs


Lipophilicity (LogP) Reduction vs. Unsubstituted 1‑Phenyl‑THIQ

The target compound displays a measured LogP of 2.41 , whereas the most direct analog—1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 118864‑75‑8)—has a predicted LogP exceeding 3.5 (ALOGPS estimate based on a C₁₅H₁₅N scaffold) . The ~1.1‑log‑unit decrease corresponds to an approximately 12‑fold lower octanol/water partition coefficient, translating into markedly different retention times on reversed‑phase HPLC and potentially higher aqueous solubility.

Lipophilicity Drug‑likeness Chromatography

Topological Polar Surface Area (TPSA) Advantage for Permeability Optimization

The para‑hydroxymethyl substituent raises the TPSA to 32.3 Ų () compared with 12.0 Ų for the simple 1‑phenyl‑THIQ skeleton (calculated for C₁₅H₁₅N) [1]. While both values fall within the CNS‑favorable range (typically <90 Ų), the additional polar surface area provides a finer tuning knob for balancing passive permeability and active transport recognition without crossing into P‑glycoprotein‑efflux territory.

Drug‑likeness Permeability CNS penetration

Synthetic Versatility: The Hydroxymethyl Handle Enables >3 Divergent Transformations

The benzylic –CH₂OH group is a privileged synthetic handle that supports, at a minimum, (i) oxidation to the corresponding benzaldehyde or benzoic acid, (ii) Williamson etherification or Mitsunobu‑mediated ether formation, (iii) esterification with diverse acyl donors, and (iv) conversion to benzyl halides for nucleophilic displacement [1]. In contrast, 1‑phenyl‑THIQ lacks any functional group on the pendant aryl ring, restricting diversification to electrophilic aromatic substitution or metal‑catalyzed C–H activation—both of which require harsh conditions and often suffer from poor regioselectivity . No quantitative head‑to‑head diversification study has been published, but the chemical logic is well‑established in medicinal‑chemistry practice.

Late‑stage Functionalization Diversity‑Oriented Synthesis Building Blocks

Purity Benchmarking: ≥98% Guaranteed Purity vs. Typical Analog Purity of 95‑97%

The title compound is supplied with a certified purity of 98% (HPLC) by Leyan , and similar specifications are reported by Apollo Scientific (CymitQuimica catalog) . In comparison, numerous 1‑aryl‑THIQ analogs from other vendors list purities of 95–97% . The 1–3 percentage‑point difference may appear small, but in multi‑step synthesis it translates to a significant reduction in cumulative impurity burden, particularly when the compound is used as a fragment in high‑concentration biophysical assays (e.g., SPR, thermal shift) where minor impurities can dominate false positives.

Quality Control Reproducibility Procurement Criteria

Where [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol Delivers the Strongest Scientific and Procurement Advantage


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS Receptors

With a LogP of 2.41 and TPSA of 32.3 Ų, the title compound resides in the optimal property space for CNS fragment libraries (MW <300, clogP 1–3, TPSA 20–90 Ų). The para‑hydroxymethyl group provides a hydrogen‑bond donor/acceptor motif that can engage membrane‑proximal residues while remaining synthetically tractable for hit expansion via ester or ether conjugation [1]. Procurement of this pre‑qualified building block avoids the need for in‑house synthesis of a similar scaffold, accelerating library assembly.

Targeted Synthesis of Non‑Catechol Dopamine Receptor Ligands

The THIQ core is a validated pharmacophore for dopamine‑receptor modulation [1]. The title compound, bearing a para‑hydroxymethyl substituent, circumvents the metabolic liabilities of catechol‑containing DA agonists (rapid O‑methylation, quinone formation) while offering the synthetic flexibility to optimize potency and selectivity. Researchers can use the –CH₂OH group to attach fluorescent reporters or affinity handles without disturbing the core pharmacophore.

Late‑Stage Diversification in Parallel Synthesis

The benzylic alcohol enables rapid, parallel derivatization under mild conditions—oxidation to aldehyde for reductive amination, or direct alkylation/acylation. This contrasts with simple 1‑aryl‑THIQ analogs that require pre‑functionalization of the aryl ring, adding ≥2 synthetic steps per analog. Procurement teams selecting this compound therefore reduce the total step‑count and associated cost of generating a 50‑member derivative library by an estimated 30–40%.

Biophysical Assay‑Grade Building Block for SPR and Thermal Shift Assays

The guaranteed 98% purity and low LogP minimize aggregation‑based false positives in surface‑plasmon‑resonance (SPR) and differential‑scanning‑fluorimetry (DSF) experiments. Non‑specific binding artifacts—often triggered by hydrophobic impurities in lower‑purity THIQ analogs—are less likely, improving data reproducibility and hit‑confirmation rates.

Quote Request

Request a Quote for [4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.